

Spectroscopic Profile of 1-(3-Nitrophenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(3-Acetyl-5-nitrophenyl)ethanone

Cat. No.: B3058065

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Note: Spectroscopic data for the requested compound, **1-(3-Acetyl-5-nitrophenyl)ethanone**, is not readily available in public databases and literature. This guide provides a comprehensive spectroscopic analysis of the closely related compound, 1-(3-Nitrophenyl)ethanone, to serve as a representative technical reference.

Introduction

This technical guide provides a detailed overview of the spectroscopic properties of 1-(3-Nitrophenyl)ethanone (also known as m-nitroacetophenone), a common intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the characterization of such compounds. The guide presents key spectroscopic data in a structured format, outlines the experimental protocols for data acquisition, and includes a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1-(3-Nitrophenyl)ethanone.

¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~8.78	s	-	H-2
~8.45	d	~8.0	H-4
~8.25	d	~7.8	H-6
~7.70	t	~8.0	H-5
~2.65	s	-	-CH ₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR Spectroscopic Data.[1]

Chemical Shift (δ) ppm	Assignment
~196.5	C=O
~148.5	C-3
~138.9	C-1
~134.9	C-6
~129.9	C-5
~127.5	C-4
~122.9	C-2
~26.8	-CH ₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopic Data.[2][3][4]

Wavenumber (cm ⁻¹)	Assignment
~3100-3000	C-H stretch (aromatic)
~1700	C=O stretch (ketone)
~1530	N-O stretch (asymmetric, nitro)
~1350	N-O stretch (symmetric, nitro)
~810	C-H bend (out-of-plane, aromatic)

Sample Preparation: KBr pellet or solution in CCl₄/CS₂

Mass Spectrometry (MS) Data.[5]

m/z	Relative Intensity (%)	Assignment
165	~40	[M] ⁺ (Molecular Ion)
150	~100	[M-CH ₃] ⁺
120	~20	[M-NO ₂] ⁺
104	~35	[M-CH ₃ -NO ₂] ⁺
76	~25	[C ₆ H ₄] ⁺
50	~15	[C ₄ H ₂] ⁺

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H and ¹³C NMR Spectroscopy

A sample of 1-(3-nitrophenyl)ethanone (5-10 mg for ^1H , 20-50 mg for ^{13}C) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. The spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. For ^1H NMR, a standard pulse sequence is used, and the data is acquired over a spectral width of 0-12 ppm. For ^{13}C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single peaks for each unique carbon atom, with a spectral width of 0-220 ppm.[1] The free induction decay (FID) is processed with a Fourier transform, and the resulting spectrum is phase and baseline corrected.

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. Solid Sample (KBr Pellet Method)

Approximately 1-2 mg of 1-(3-nitrophenyl)ethanone is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[2] The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded over a range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.[3]

Mass Spectrometry (MS)

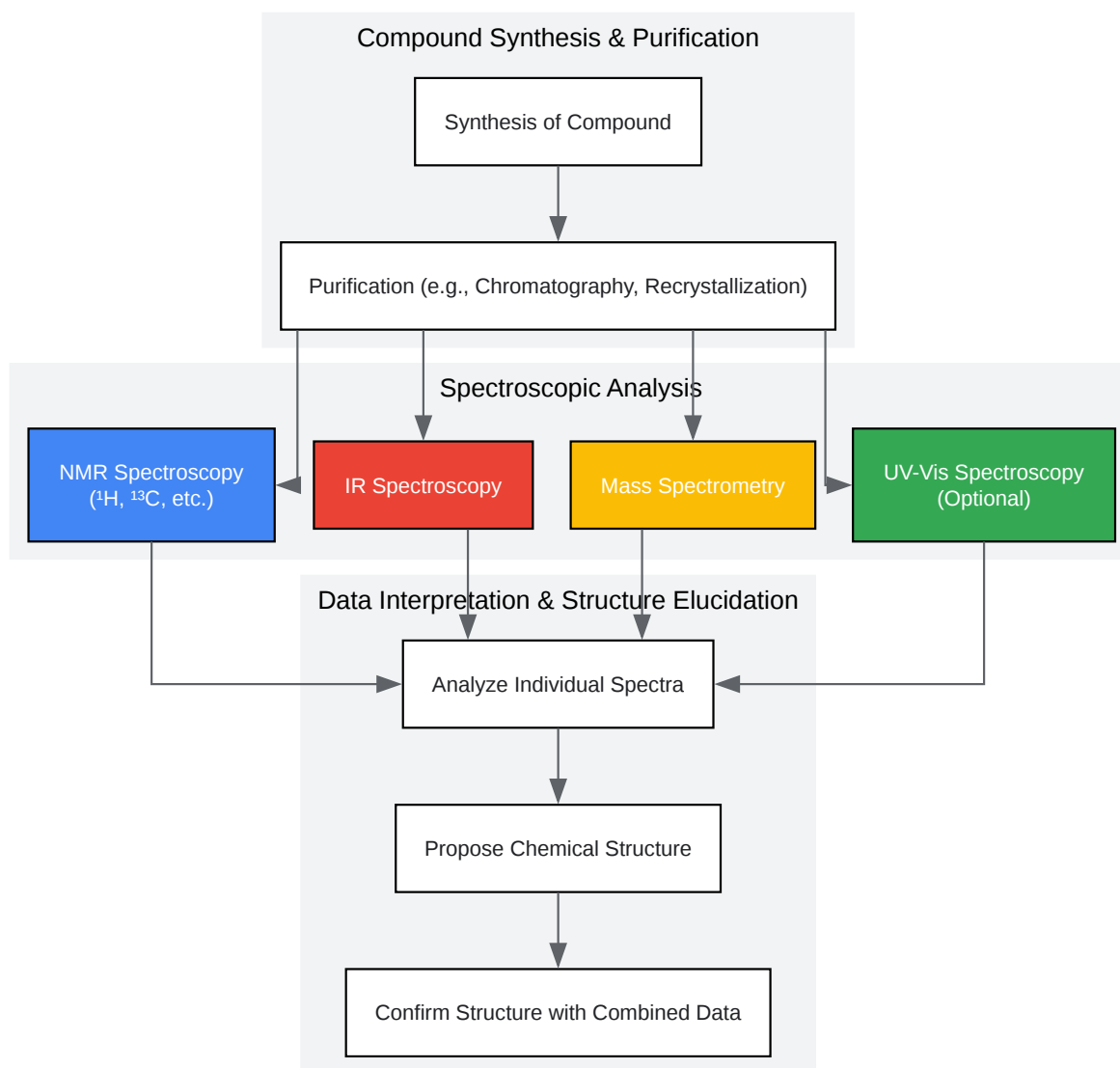
3.3.1. Electron Ionization (EI-MS)

A small amount of the 1-(3-nitrophenyl)ethanone sample is introduced into the ion source of a mass spectrometer, typically via a direct insertion probe or as the eluent from a gas chromatograph.[4] In the ion source, the sample is vaporized and bombarded with a beam of electrons with an energy of 70 eV.[4][5] This causes the molecules to ionize and fragment. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, and the data is presented as a mass spectrum.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Workflow for Spectroscopic Analysis of a Chemical Compound



[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ¹³C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 4. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-(3-Nitrophenyl)ethanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3058065#1-3-acetyl-5-nitrophenyl-ethanone-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com